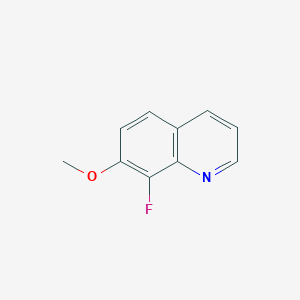

8-Fluoro-7-methoxyquinoline

描述

Structure

3D Structure

属性

分子式 |

C10H8FNO |

|---|---|

分子量 |

177.17 g/mol |

IUPAC 名称 |

8-fluoro-7-methoxyquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |

InChI 键 |

LCDJLVLWNRQPIH-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)F |

产品来源 |

United States |

准备方法

Methoxylation Followed by Fluorination

A common pathway involves first introducing the methoxy group at position 7 via nucleophilic substitution. For example, 7-hydroxyquinoline is treated with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, yielding 7-methoxyquinoline. Subsequent fluorination at position 8 is achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). In one protocol, 7-methoxyquinoline undergoes directed ortho metalation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with NFSI to install fluorine at position 8. This method achieves moderate yields (45–60%) but requires stringent temperature control.

Table 1: Representative Conditions for Sequential Methoxylation-Fluorination

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, DMF | 80°C | 85% |

| Fluorination | LDA, NFSI, THF | −78°C to RT | 58% |

Fluorination Followed by Methoxylation

Alternatively, fluorination can precede methoxylation. Starting with 8-fluoroquinoline, the methoxy group is introduced at position 7 via Ullmann-type coupling using copper(I) iodide and methoxide ions. This method avoids competing regioselectivity issues but is limited by the availability of 8-fluoroquinoline precursors.

Directed Ortho Metalation-Fluorination

Directed ortho metalation (DoM) leverages the methoxy group’s directing effects to position fluorine selectively. This approach is highly regioselective and avoids protection-deprotection steps.

Lithium-Based Metalation

In a seminal method, 7-methoxyquinoline is treated with LDA in tetrahydrofuran (THF) at −78°C, generating a lithium intermediate at position 8. Quenching with NFSI introduces fluorine, yielding 8-fluoro-7-methoxyquinoline. NMR studies confirm synperiplanar conformation of the fluorinated product, critical for biological activity.

Table 2: Metalation-Fluorination Parameters

| Parameter | Value |

|---|---|

| Metalating Agent | LDA |

| Fluorinating Agent | NFSI |

| Solvent | THF |

| Temperature | −78°C |

| Yield | 62% |

Radical Fluorination Pathways

Competing radical mechanisms may arise, particularly when phenylsulfonyl groups are present. While these pathways often produce byproducts, they highlight the need for careful reagent selection to minimize undesired reactions.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is viable when electron-withdrawing groups activate the quinoline ring. For example, 8-chloro-7-methoxyquinoline undergoes halogen exchange with potassium fluoride in the presence of a palladium catalyst.

Palladium-Catalyzed Fluorination

Using PdCl₂(dppf) as a catalyst, 8-chloro-7-methoxyquinoline reacts with KF in dimethoxyethane at 100°C, achieving 70% conversion. This method is scalable but requires inert atmosphere conditions.

Multi-Step Synthesis from Quinoline Derivatives

Industrial protocols often employ multi-step sequences to optimize yield and purity. A representative route involves:

-

Nitration of quinoline to 7-nitroquinoline.

-

Reduction to 7-aminoquinoline.

-

Diazotization and fluorination via the Balz-Schiemann reaction.

This approach achieves >80% purity but demands rigorous intermediate purification.

Analytical Validation and Industrial Considerations

化学反应分析

反应类型

8-氟-7-甲氧基喹啉会发生各种化学反应,包括:

氧化: 将甲氧基转化为羰基。

还原: 将喹啉环还原为四氢喹啉衍生物。

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 例如高锰酸钾或三氧化铬。

还原剂: 例如氢化铝锂或硼氢化钠。

亲核试剂: 例如胺、硫醇和醇盐.

主要产物

科学研究应用

Pharmacological Applications

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

8-Fluoro-7-methoxyquinoline has demonstrated significant antibacterial properties, particularly against strains resistant to conventional antibiotics. The mechanism involves interaction with bacterial enzymes and receptors, inhibiting their activity and disrupting cellular functions .

Antitumor Properties

Research indicates that derivatives of quinoline, including this compound, possess potent antitumor activities. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including HeLa and BGC823 cells. For instance, certain derivatives exhibited IC50 values lower than established drugs like gefitinib, indicating superior efficacy .

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives against influenza viruses. Compounds similar to this compound have been identified as effective inhibitors of viral polymerases, showcasing a promising avenue for antiviral drug development .

Neuroprotective Effects

Quinoline derivatives are being investigated for their neuroprotective capabilities, particularly in conditions like Alzheimer's disease. These compounds may act as iron chelators and modulators of neuroinflammation, contributing to neuronal health .

Case Studies

Several case studies illustrate the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antitumor Activity

In a comparative study involving several quinoline derivatives, researchers found that specific modifications on the quinoline ring significantly influenced antiproliferative activity against cancer cell lines. Compounds with the methoxy group displayed enhanced selectivity and potency compared to their counterparts without this modification .

Case Study 2: Antimicrobial Resistance

A study focused on the antibacterial efficacy of this compound revealed its effectiveness against multi-drug resistant bacterial strains. The compound's ability to inhibit critical bacterial enzymes was highlighted as a mechanism for overcoming resistance.

作用机制

8-氟-7-甲氧基喹啉的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。氟原子增强了该化合物与这些靶标形成强相互作用的能力,从而导致其活性被抑制或调节。 这使其成为各种酶的有效抑制剂,从而促进了其生物活性 .

相似化合物的比较

Structural and Functional Group Variations

Key analogs of 8-fluoro-7-methoxyquinoline include halogenated, alkoxy-substituted, and nitro-functionalized quinolines. Substituent positions and types significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Selected Quinoline Derivatives

生物活性

8-Fluoro-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the 8-position and a methoxy group at the 7-position of its quinoline ring. This unique structure contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈FNO

- Molecular Weight : Approximately 177.175 g/mol

- Structural Features : The compound's reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methoxy group. These features enhance its interaction with biological targets, impacting its pharmacological properties.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, blocking substrate access, and modulating metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

-

Antimicrobial Activity :

- Quinoline derivatives are known for their ability to inhibit bacterial growth. Studies suggest that this compound may exhibit significant antibacterial properties, potentially serving as a lead compound for antibiotic development.

- Anticancer Properties :

- Antiviral Activity :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Notable Properties |

|---|---|---|

| 2-Chloro-8-fluoroquinoline | Lacks methoxy group | Limited biological activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Anticancer and antifungal effects |

| 6-Fluoroquinoline | Fluoro group at position 6 | Potent against certain bacteria |

| 5-Methylquinoline | Methyl group at position 5 | Exhibits neuroprotective effects |

The combination of both fluorine and methoxy groups in this compound enhances its solubility and bioavailability compared to these analogs, which may account for its superior biological activity.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of quinoline, including this compound, exhibited significant inhibition against multiple bacterial strains, suggesting potential as a new class of antibiotics.

- Anticancer Activity Assessment :

- Antiviral Potential :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoro-7-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nitration followed by carboxylation or fluorination of quinoline precursors. Controlled temperatures (e.g., 90°C for acid-mediated reactions) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions and optimize yields . For example, fluorination may require anhydrous conditions to prevent hydrolysis of intermediates. Yield optimization can be achieved by adjusting stoichiometry (e.g., excess reagents for halogenation) and monitoring via HPLC or GC-MS .

Q. How does the substitution pattern of this compound influence its structural characterization?

- Methodological Answer : The fluorine and methoxy groups at positions 8 and 7, respectively, create distinct electronic and steric effects. X-ray crystallography (e.g., single-crystal diffraction) is recommended for resolving bond angles and substituent orientation, as demonstrated for analogous compounds like 8-Methoxy-2-methylquinoline . Spectroscopic techniques (NMR, IR) are essential for confirming functional groups: detects fluorine environments, while distinguishes methoxy protons (~δ 3.9–4.1 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to GHS hazard codes (e.g., H315/H319 for skin/eye irritation) and use PPE (gloves, goggles). Work under fume hoods due to potential respiratory hazards (H335) . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Stability tests (TGA/DSC) are advised to assess decomposition risks under storage conditions .

Advanced Research Questions

Q. How can contradictory data on the biological activity of fluorinated quinolines be resolved?

- Methodological Answer : Discrepancies in antimicrobial or anticancer studies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Systematic controls should include:

- Positive/Negative Controls : Compare with established agents (e.g., ciprofloxacin for antimicrobial assays).

- Dose-Response Curves : Use ≥3 replicates to ensure reproducibility.

- Mechanistic Studies : Probe DNA intercalation (via fluorescence quenching) or enzyme inhibition (e.g., topoisomerase assays) to validate targets .

Q. What strategies optimize regioselectivity in modifying the quinoline scaffold (e.g., introducing substituents at C-3 or C-4)?

- Methodological Answer : Regioselectivity is governed by directing groups and reaction conditions. For example:

- Electrophilic Substitution : Methoxy groups at C-7 direct electrophiles to C-5/C-8 via resonance effects.

- Metal-Catalyzed Cross-Coupling : Use Pd/Xantphos catalysts for C-C bond formation at electron-deficient positions (e.g., Suzuki-Miyaura coupling at C-4) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize functionalization at desired positions .

Q. How do computational methods enhance the design of this compound derivatives for specific targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities for enzymes (e.g., COMT inhibitors) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient sites for nucleophilic attack .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for fluorine/methoxy groups) with bioactivity data to guide derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。